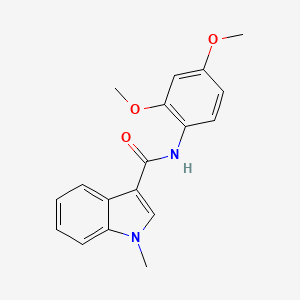

N-(2,4-dimethoxyphenyl)-1-methyl-1H-indole-3-carboxamide

Description

Properties

Molecular Formula |

C18H18N2O3 |

|---|---|

Molecular Weight |

310.3 g/mol |

IUPAC Name |

N-(2,4-dimethoxyphenyl)-1-methylindole-3-carboxamide |

InChI |

InChI=1S/C18H18N2O3/c1-20-11-14(13-6-4-5-7-16(13)20)18(21)19-15-9-8-12(22-2)10-17(15)23-3/h4-11H,1-3H3,(H,19,21) |

InChI Key |

GKVYVDSOUGSHPK-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(=O)NC3=C(C=C(C=C3)OC)OC |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Procedure

This method employs palladium(0) catalysts to facilitate carbonylative coupling between sulfonyl azides and N-methylindole derivatives. The process generates carbon monoxide in situ via molybdenum hexacarbonyl (Mo(CO)₆) decomposition, enabling direct formation of the carboxamide group.

General Protocol (adapted from):

-

Reagents : N-Methylindole (0.407 mmol), tosyl azide (0.529 mmol), Pd(OAc)₂ (0.02 mmol), Mo(CO)₆ (0.248 mmol), 1,8-diazabicycloundec-7-ene (DBU, 0.622 mmol).

-

Conditions : Dry acetonitrile, N₂ atmosphere, 40°C, 20 hours.

-

Workup : Purification via column chromatography (30–75% EtOAc/pentane + 0.1% HCOOH).

For N-(2,4-dimethoxyphenyl)-1-methyl-1H-indole-3-carboxamide, the sulfonyl azide component is replaced with a 2,4-dimethoxyphenylsulfonyl azide derivative.

Optimization and Yield

-

Catalyst Loading : Pd(OAc)₂ at 5 mol% ensures optimal turnover without side-product formation.

-

Temperature : Elevated temperatures (40–60°C) improve reaction kinetics but may degrade sensitive substituents.

-

Yield : Comparable syntheses report yields up to 95% for analogous structures.

Table 1: Palladium-Catalyzed Synthesis Parameters

| Parameter | Value/Description |

|---|---|

| Catalyst | Pd(OAc)₂ (5 mol%) |

| CO Source | Mo(CO)₆ |

| Base | DBU |

| Solvent | Acetonitrile |

| Reaction Time | 20 hours |

| Yield | 87–95% (analogous compounds) |

Acid Chloride-Mediated Amidation

Synthesis via Chlorination and Amine Substitution

This two-step approach involves converting indole-3-carboxylic acid to its acid chloride, followed by reaction with 2,4-dimethoxyaniline.

Step 1: Chlorination

-

Reagents : Indole-3-carboxylic acid, thionyl chloride (SOCl₂), catalytic DMF.

Step 2: Amidation

Challenges and Modifications

-

Side Reactions : Over-chlorination or hydrolysis of the acid chloride necessitates strict anhydrous conditions.

-

Yield : Reported yields for similar reactions range from 60–75%.

Table 2: Acid Chloride Route Parameters

| Parameter | Value/Description |

|---|---|

| Chlorinating Agent | SOCl₂ |

| Solvent (Chlorination) | Dry DCM |

| Amine | 2,4-Dimethoxyaniline |

| Base | TEA |

| Yield | 60–75% |

Peptide Coupling Reagents

HATU/EDCl-Mediated Amide Bond Formation

Carbodiimide-based reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) facilitate direct coupling between indole-3-carboxylic acid and 2,4-dimethoxyaniline.

Procedure :

-

Activation : Indole-3-carboxylic acid (1 eq), HATU (1.2 eq), DIPEA (2 eq) in DMF, 0°C, 30 minutes.

-

Coupling : Add 2,4-dimethoxyaniline (1.1 eq), stir at room temperature for 12–24 hours.

Efficiency and Limitations

-

Advantages : Mild conditions, compatibility with acid-sensitive groups.

-

Drawbacks : High reagent costs and potential epimerization with chiral centers.

Table 3: Coupling Reagent-Based Synthesis

| Parameter | Value/Description |

|---|---|

| Coupling Reagent | HATU or EDCl |

| Activator | DIPEA |

| Solvent | DMF |

| Reaction Time | 12–24 hours |

| Yield | 70–85% |

Reductive Amination and Acyl Transfer

Indirect Route via Imine Intermediate

A less common strategy involves reductive amination of indole-3-carbaldehyde with 2,4-dimethoxyaniline, followed by oxidation to the amide.

Steps :

-

Imine Formation : Indole-3-carbaldehyde + 2,4-dimethoxyaniline → Schiff base.

-

Reduction : NaBH₄ or H₂/Pd-C to yield secondary amine.

-

Oxidation : MnO₂ or TEMPO/PhI(OAc)₂ to oxidize amine to amide.

Feasibility and Yield

-

Complexity : Multiple steps increase side-reaction risks.

Comparative Analysis of Methods

Table 4: Method Comparison

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-1-methyl-1H-indole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Nucleophiles like amines, thiols, and halides in the presence of catalysts or bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: C19H20N2O3

Molecular Weight: 324.4 g/mol

IUPAC Name: N-(2,4-dimethoxyphenyl)-1-methyl-1H-indole-3-carboxamide

The compound features an indole core, a carboxamide group, and a dimethoxyphenyl moiety. These structural elements contribute to its solubility and biological activity.

Chemistry

This compound serves as a building block for synthesizing more complex organic molecules. It is utilized in various organic reactions, including:

- Substitution Reactions: The compound can undergo nucleophilic substitution to introduce new functional groups.

- Reduction Reactions: It can be reduced to produce derivatives with altered biological properties.

Biology

The compound has been studied for its potential biological activities , particularly:

-

Antimicrobial Activity: Research indicates significant activity against various pathogens, including bacteria like Escherichia coli and fungi such as Candida albicans. The mechanism of action involves inhibiting key metabolic pathways essential for pathogen survival.

Pathogen Activity Level Escherichia coli Significant inhibition Staphylococcus aureus Significant bactericidal Candida albicans Effective growth inhibition - Anti-inflammatory Properties: In vitro studies have shown that the compound exhibits anti-inflammatory effects comparable to established drugs like indomethacin.

Medicine

This compound is being investigated for its potential therapeutic applications:

-

Drug Development: The compound's unique properties make it a candidate for developing new drugs targeting various diseases, particularly those involving inflammation and infection.

Application Area Potential Benefits Antifungal Treatments Effective against resistant strains Antibacterial Agents Targeting MRSA strains

Case Studies

Recent studies highlight the effectiveness of this compound in various biological assays:

- Antifungal Activity: A study demonstrated that this compound inhibited the growth of Candida albicans with an IC50 value similar to established antifungal agents. This suggests its potential as an alternative treatment option.

- Antibacterial Activity: The compound showed significant bactericidal effects against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) indicating effective dosage ranges for therapeutic applications.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Comparative analysis with similar compounds reveals insights into how modifications affect efficacy:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(3,4-dimethoxyphenyl)-2,3-dimethyl-1H-indole-5-carboxamide | Similar indole core; different methoxy substitution | Antifungal |

| N-(3-methoxyphenyl)-2-methyl-1H-indole-5-carboxamide | Indole core; single methoxy group | Antibacterial |

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-1-methyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes, such as protein kinases, by binding to their active sites. This inhibition can modulate cellular processes, leading to therapeutic effects like reduced cell proliferation or enhanced apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

- Core Structure : Benzamide (vs. indole-3-carboxamide in the target compound).

- Substituents : 3,4-Dimethoxyphenethyl group attached to the benzamide nitrogen.

- Key Differences: The 3,4-dimethoxy substitution on the phenyl ring contrasts with the 2,4-dimethoxy pattern in the target compound, which may alter electronic distribution and steric hindrance.

- Synthesis : Prepared via benzoyl chloride and 3,4-dimethoxyphenethylamine, yielding 80% with a melting point of 90°C .

N-(3-Hydroxypropyl)-indole-3-carboxamide

- Core Structure : Indole-3-carboxamide (shared with the target compound).

- Substituents : 3-Hydroxypropyl group instead of 2,4-dimethoxyphenyl.

2-((5-(2,4-Dimethoxyphenyl)-3H-1,2,4-Triazole-3-yl)thio)acetic Acid Derivatives

- Core Structure : 1,2,4-Triazole (vs. indole).

- Substituents : 2,4-Dimethoxyphenyl group (shared with the target compound).

- Key Differences :

Physicochemical Properties

Melting Points and Solubility

- Rip-B : Melting point = 90°C; solubility likely moderate due to the benzamide backbone and methoxy groups .

- N-(3-Hydroxypropyl)-indole-3-carboxamide : Higher solubility expected from the hydroxypropyl group, though melting point data are unavailable .

- Target Compound: Predicted to have lower solubility than hydroxypropyl analogs due to hydrophobic methoxy groups but higher than non-polar triazole derivatives.

Receptor Binding and Toxicity

- Triazole Derivatives : Computational models (GUSAR) predict moderate toxicity, suggesting that the 2,4-dimethoxyphenyl group may contribute to this profile .

- Indole Carboxamides : The indole system is associated with diverse bioactivities (e.g., serotonin receptor modulation), though specific data for the target compound are lacking.

Biological Activity

N-(2,4-dimethoxyphenyl)-1-methyl-1H-indole-3-carboxamide is a synthetic compound with a complex molecular structure that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Molecular Structure and Properties

- Molecular Formula : C22H25N3O4

- Molecular Weight : Approximately 395.5 g/mol

- IUPAC Name : N-[2-[[2-(3,4-dimethoxyphenyl)acetyl]amino]ethyl]-1-methylindole-3-carboxamide

The compound features an indole core attached to a dimethoxyphenyl group, which is significant for its interaction with biological systems. The presence of the carboxamide functional group enhances its solubility and potential bioactivity.

1. Anti-inflammatory Properties

Research indicates that indole derivatives exhibit notable anti-inflammatory activity. In studies where various indole derivatives were screened, those with similar structural motifs to this compound showed inhibition rates ranging from 7.35% to 63.69% in carrageenan-induced paw edema models compared to the reference drug indomethacin, which exhibited 77.23% inhibition after 2 hours . The compound's potential anti-inflammatory effects may stem from its ability to inhibit cyclooxygenase enzymes, similar to other indole derivatives .

| Compound | % Inhibition (2h) | % Inhibition (3h) |

|---|---|---|

| Indomethacin | 77.23% | 76.89% |

| This compound | TBD | TBD |

2. Antidepressant Effects

Due to its structural similarity to other psychoactive compounds, this compound may exhibit antidepressant properties. This is supported by findings in related compounds that suggest modulation of serotonin pathways.

3. Antitumor Activity

Preliminary studies have indicated that compounds within the same structural family could induce apoptosis in various cancer cell lines. For instance, some indole derivatives have shown effectiveness in inhibiting cell proliferation and inducing morphological changes associated with apoptosis in breast cancer cells (MDA-MB-231) . The specific mechanisms by which this compound exerts antitumor effects require further investigation.

The precise mechanism of action for this compound remains largely unexplored; however, it is hypothesized that the compound interacts with specific enzymes or receptors involved in inflammation and cancer pathways. For instance, it may inhibit bacterial RNA polymerase by binding to the enzyme's switch region, which can prevent RNA synthesis and exert antimicrobial effects.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- A study on various indole derivatives indicated that those with methoxy substitutions had enhanced anti-inflammatory properties compared to others without such substitutions .

- Another investigation highlighted the apoptotic effects of structurally similar compounds on cancer cell lines, suggesting a potential pathway for therapeutic application .

Q & A

Basic: What are the common synthetic routes for N-(2,4-dimethoxyphenyl)-1-methyl-1H-indole-3-carboxamide?

The synthesis typically involves multi-step organic reactions, including coupling and functional group transformations. Key steps include:

- Amide bond formation : Reacting 1-methyl-1H-indole-3-carboxylic acid with 2,4-dimethoxyaniline using coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dichloromethane (DCM) under controlled temperatures (0–30°C) .

- Purification : Techniques such as column chromatography or recrystallization are employed to isolate the product. Industrial-scale synthesis may utilize continuous flow reactors to optimize yield and purity .

Basic: How is the compound structurally characterized to confirm its identity and purity?

Structural confirmation relies on spectroscopic and crystallographic methods:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR spectra verify substituent positions and molecular connectivity. For example, methoxy protons resonate at δ ~3.8–4.0 ppm, while indole protons appear in aromatic regions (δ ~6.5–8.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (e.g., m/z 366.1445 [M+H]+ for C19H19N2O3) .

- X-ray Crystallography : Single-crystal analysis provides definitive proof of stereochemistry and intermolecular interactions (e.g., π-π stacking in indole derivatives) .

Basic: What biological activities are associated with this compound?

Indole carboxamide derivatives are explored for:

- Anticancer Activity : Methoxy and indole groups enhance interactions with kinase targets (e.g., tyrosine kinases) by modulating lipophilicity and hydrogen bonding .

- Antimicrobial Properties : Structural analogs exhibit activity against Gram-positive bacteria via membrane disruption .

- Enzyme Inhibition : The carboxamide moiety may inhibit enzymes like cyclooxygenase (COX) or cytochrome P450 .

Advanced: How can reaction conditions be optimized to improve synthetic yield and scalability?

Key optimization strategies include:

- Catalyst Screening : Testing coupling agents (e.g., HATU vs. TBTU) to enhance amide bond formation efficiency .

- Solvent and Temperature Control : Using polar aprotic solvents (e.g., DMF) at 25–50°C to balance reaction rate and byproduct formation .

- Flow Chemistry : Implementing continuous flow reactors for precise temperature control and reduced reaction times in industrial settings .

Advanced: What analytical methodologies resolve contradictions in purity assessments during synthesis?

Discrepancies between purity metrics (e.g., TLC vs. HPLC) can be addressed via:

- Orthogonal Techniques : Combining TLC (hexane:ethyl acetate, 9:3 v/v) with reverse-phase HPLC (C18 column, acetonitrile/water gradient) to cross-validate purity .

- Elemental Analysis : Ensuring carbon, hydrogen, and nitrogen percentages align with theoretical values within ±0.5% .

- DSC/TGA : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) detect polymorphic impurities or solvates .

Advanced: What mechanistic insights explain the compound’s interactions with biological targets?

Mechanistic studies focus on:

- Binding Affinity Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify interactions with proteins (e.g., IC50 values for kinase inhibition) .

- Molecular Dynamics (MD) Simulations : Modeling the compound’s orientation in hydrophobic pockets of target enzymes, emphasizing methoxy group contributions to binding .

- Metabolic Stability : LC-MS/MS profiling identifies metabolites formed via hepatic CYP450-mediated oxidation of the indole ring .

Advanced: How do structural modifications influence the compound’s pharmacological profile?

Comparative studies with analogs reveal:

- Methoxy Substitution : 2,4-Dimethoxy groups improve solubility and bioavailability compared to mono-methoxy derivatives .

- Indole Methylation : The 1-methyl group reduces metabolic degradation by blocking oxidation at the indole nitrogen .

- Carboxamide Replacement : Switching to sulfonamide or urea groups alters selectivity for kinase targets .

Advanced: What strategies mitigate synthetic challenges in large-scale production?

Industrial hurdles are addressed through:

- Automated Purification : Flash chromatography systems with UV detection streamline isolation .

- Green Chemistry : Solvent substitution (e.g., replacing DCM with cyclopentyl methyl ether) reduces environmental impact .

- Quality-by-Design (QbD) : Statistical modeling (e.g., DOE) identifies critical process parameters (CPPs) affecting purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.